molecular formula C28H24BrNO3 B12462278 1-Oxo-1-phenylpentan-2-yl 6-bromo-8-methyl-2-phenylquinoline-4-carboxylate

1-Oxo-1-phenylpentan-2-yl 6-bromo-8-methyl-2-phenylquinoline-4-carboxylate

Cat. No.: B12462278
M. Wt: 502.4 g/mol
InChI Key: MLIHHTMVPJQAFQ-UHFFFAOYSA-N
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Description

1-Oxo-1-phenylpentan-2-yl 6-bromo-8-methyl-2-phenylquinoline-4-carboxylate is a complex organic compound that features a quinoline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxo-1-phenylpentan-2-yl 6-bromo-8-methyl-2-phenylquinoline-4-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Oxo-1-phenylpentan-2-yl 6-bromo-8-methyl-2-phenylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NH₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional ketone or carboxylic acid groups, while reduction may yield more saturated quinoline derivatives.

Scientific Research Applications

1-Oxo-1-phenylpentan-2-yl 6-bromo-8-methyl-2-phenylquinoline-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of biological pathways and interactions due to its structural similarity to certain natural products.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Oxo-1-phenylpentan-2-yl 6-bromo-8-methyl-2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, which can modulate their activity and lead to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Oxo-1-phenylpentan-2-yl 6-bromo-8-methyl-2-phenylquinoline-4-carboxylate is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C28H24BrNO3

Molecular Weight

502.4 g/mol

IUPAC Name

(1-oxo-1-phenylpentan-2-yl) 6-bromo-8-methyl-2-phenylquinoline-4-carboxylate

InChI

InChI=1S/C28H24BrNO3/c1-3-10-25(27(31)20-13-8-5-9-14-20)33-28(32)23-17-24(19-11-6-4-7-12-19)30-26-18(2)15-21(29)16-22(23)26/h4-9,11-17,25H,3,10H2,1-2H3

InChI Key

MLIHHTMVPJQAFQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC(=NC3=C2C=C(C=C3C)Br)C4=CC=CC=C4

Origin of Product

United States

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